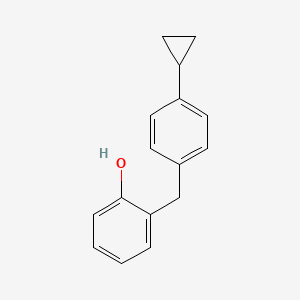

2-(4-Cyclopropylbenzyl)phenol

Description

Contextualization within Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, the synthesis and investigation of novel molecules with potential applications in materials science, medicinal chemistry, and catalysis are of paramount importance. The structure of 2-(4-Cyclopropylbenzyl)phenol, featuring a phenol (B47542) linked to a benzyl (B1604629) group which is in turn substituted with a cyclopropyl (B3062369) ring, suggests several avenues for research. Phenolic compounds are well-known for their antioxidant properties and their role as versatile building blocks in synthesis. The inclusion of a cyclopropyl group, a small, strained ring, can significantly influence the electronic properties and metabolic stability of a molecule, making it a point of interest for medicinal chemists.

Theoretical Foundations and Research Rationale for Phenolic and Cyclopropylbenzyl Scaffolds

The academic interest in molecules like this compound is rooted in the established properties of its constituent parts.

Phenolic Scaffolds: Phenols are a class of organic compounds where a hydroxyl group is directly attached to an aromatic ring. The hydroxyl group can readily donate a hydrogen atom, making phenols effective antioxidants. rsc.orgmdpi.com This property is crucial in various industrial applications, such as stabilizers in plastics and coatings. vinatiorganics.com In a biological context, the antioxidant activity of phenolic compounds can help mitigate oxidative stress. mdpi.com Furthermore, the phenolic hydroxyl group is a versatile functional handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. nih.govnih.gov Phenolic compounds have also been explored for their potential in biomedical applications, such as in the development of scaffolds for tissue engineering. nih.gov

Cyclopropylbenzyl Scaffolds: The cyclopropyl group is a three-membered carbocyclic ring. Its high ring strain and unique orbital hybridization give it electronic properties that resemble those of a double bond. When attached to a benzyl group, the cyclopropyl ring can influence the molecule's conformation and electronic distribution. In medicinal chemistry, the introduction of a cyclopropyl group can enhance a drug's potency, alter its metabolic profile, and improve its binding to target proteins. The benzylphenol structure itself is a core component of various biologically active molecules.

Historical Development and Evolution of Related Chemical Structures in Academic Inquiry

The study of the structural components of this compound has a long history in organic chemistry.

The understanding of aromatic structures began in the 19th century with the elucidation of the structure of benzene (B151609) by August Kekulé. researchgate.net This laid the groundwork for understanding the chemistry of phenols and other aromatic compounds. libretexts.org The biphenyl (B1667301) structure, which consists of two connected benzene rings, was also an early subject of study and is a close relative of the benzylphenol core. researchgate.netwikipedia.org Biphenyls and their derivatives have found numerous applications, including as heat transfer fluids and in the synthesis of liquid crystals and pharmaceuticals. wikipedia.orgnih.gov

The development of synthetic methods to create substituted aromatic compounds has been a continuous focus of organic chemistry. Reactions that form carbon-carbon bonds, such as the Suzuki-Miyaura and Ullmann reactions, have been instrumental in the synthesis of complex biphenyl and related structures. wikipedia.org The ability to precisely place functional groups on aromatic rings has allowed chemists to fine-tune the properties of molecules for specific applications. The synthesis of molecules like this compound relies on this extensive history of synthetic methodology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-[(4-cyclopropylphenyl)methyl]phenol |

InChI |

InChI=1S/C16H16O/c17-16-4-2-1-3-15(16)11-12-5-7-13(8-6-12)14-9-10-14/h1-8,14,17H,9-11H2 |

InChI Key |

PAZGNNWQBJJOHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC=CC=C3O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Cyclopropylbenzyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for Complex Benzylphenol Structures

Retrosynthetic analysis of 2-(4-Cyclopropylbenzyl)phenol reveals several potential bond disconnections to identify viable starting materials. The most logical disconnection is the C-C bond between the phenolic ring and the benzylic methylene (B1212753) group. This leads to two primary synthons: a phenol (B47542) synthon and a 4-cyclopropylbenzyl synthon.

Disconnection 1: C(sp²)–C(sp³) bond: This is the most common approach, breaking the molecule into a phenol unit and a (4-cyclopropylphenyl)methyl electrophile or nucleophile.

Route A (Electrophilic Benzyl (B1604629) Group): Phenol (or a protected derivative) acts as the nucleophile, and a 4-cyclopropylbenzyl halide or alcohol serves as the electrophile. This strategy is central to methods like Friedel-Crafts alkylation.

Route B (Nucleophilic Benzyl Group): A 2-halophenol or related electrophilic phenol derivative is coupled with a (4-cyclopropylphenyl)methyl organometallic reagent. This is the basis for cross-coupling reactions.

Route C (C-H Activation): Phenol is coupled directly with 4-cyclopropyltoluene via C-H activation, representing a more atom-economical approach.

Disconnection 2: Rearrangement Strategy: An alternative retrosynthetic approach involves the rearrangement of a (4-cyclopropylbenzyl) phenyl ether. researchgate.net This strategy first forms a C-O bond, which then undergoes an acid-catalyzed rearrangement to form the desired C-C bond at the ortho position. researchgate.net

These disconnections form the strategic foundation for the synthetic methodologies discussed in the following sections.

Catalytic C-C Bond Formation Strategies for Ortho-Benzylation

Modern catalytic methods offer powerful tools for achieving selective ortho-benzylation of phenols, overcoming many limitations of classical approaches.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi Protocols)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. For the synthesis of this compound, these reactions typically involve coupling an ortho-functionalized phenol with a benzyl-metallic reagent or vice-versa.

The Suzuki-Miyaura coupling utilizes an organoboron reagent and is known for its mild reaction conditions and high functional group tolerance. libretexts.orgnih.gov A potential route to this compound would involve the coupling of an ortho-halophenol (e.g., 2-bromophenol (B46759) or 2-iodophenol) with a (4-cyclopropylbenzyl)boronic acid or ester. A significant challenge can be the synthesis and stability of the requisite benzylboronic acid derivative. An alternative Suzuki-Miyaura approach couples arylboronic acids with benzyl halides. nih.gov In this scenario, (2-hydroxyphenyl)boronic acid would be coupled with 4-cyclopropylbenzyl bromide.

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Features |

| 2-Bromophenol | (4-Cyclopropylbenzyl)boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Mild conditions, functional group tolerance. libretexts.org |

| (2-Hydroxyphenyl)boronic acid | 4-Cyclopropylbenzyl bromide | PdCl₂(dppf), Base (e.g., Cs₂CO₃) | Avoids synthesis of benzylboronic acids. nih.gov |

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes. wikipedia.orgnumberanalytics.com This increased reactivity can be advantageous but may also lead to lower functional group tolerance. wikipedia.org The synthesis of this compound via a Negishi protocol would involve reacting an ortho-halophenol with a (4-cyclopropylbenzyl)zinc halide, catalyzed by a palladium or nickel complex. organic-chemistry.org The organozinc reagent can be prepared from the corresponding 4-cyclopropylbenzyl bromide. The high reactivity of organozinc reagents makes them particularly useful for coupling with less reactive partners like aryl chlorides. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Features |

| 2-Iodophenol | (4-Cyclopropylbenzyl)zinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | High reactivity, useful for hindered substrates. wikipedia.orgorganic-chemistry.org |

C-H Activation and Functionalization Methodologies for Ortho-Selectivity

Direct C-H activation is a highly atom- and step-economical strategy that avoids the pre-functionalization of starting materials. researchgate.net For the synthesis of this compound, this would ideally involve the direct coupling of phenol with 4-cyclopropyltoluene. However, this specific transformation is challenging. More commonly, a directing group is temporarily installed on the phenolic oxygen to guide a transition metal catalyst to the ortho-C-H bond. researchgate.netacs.org

| Strategy | Catalyst (Example) | Directing Group | Key Features |

| Directed C-H Alkylation | [Cp*RhCl₂]₂ | N-Phenoxyacetamide | High ortho-selectivity, requires installation/removal of DG. researchgate.netacs.org |

| Free Hydroxyl-Directed C-H Alkylation | Pd(OAc)₂ / Ligand | None (Free -OH) | Atom economical, avoids protection/deprotection steps. researchgate.netnih.gov |

Transition Metal-Free Synthetic Pathways to this compound

Growing interest in green chemistry has spurred the development of transition metal-free synthetic methods. rsc.org These approaches often rely on the use of strong Brønsted or Lewis acids, iodine-based catalysts, or photoredox catalysis. rsc.orgacs.org

One strategy involves the reaction of phenols with benzyl alcohols or their derivatives under acidic conditions. For example, triflic acid can catalyze the ortho-regioselective electrophilic alkylation of phenols. rsc.org Another approach is the cross-dehydrogenative coupling (CDC) of phenols with suitable partners, often using an oxidant like di-tert-butyl peroxide (DTBP). rsc.org A transition-metal-free protocol for the ortho-amidation of phenols has been achieved through the rearrangement of N-phenoxybenzamide derivatives, suggesting potential for similar C-C bond-forming rearrangements. acs.org

| Method | Catalyst/Reagent (Example) | Reactants | Key Features |

| Brønsted Acid Catalysis | Triflic Acid (TfOH) | Phenol, 4-Cyclopropylbenzyl alcohol | Avoids metal catalysts, regioselectivity can be an issue. rsc.org |

| Oxidative Coupling | Iodine / Sodium Percarbonate | Phenol, Benzyl Trifluoroborate | Radical-based mechanism, often in aqueous media. rsc.org |

| Rearrangement | Heat / Base | (4-Cyclopropylbenzyl) Phenyl Ether | Intramolecular process, can offer high regioselectivity. |

Friedel-Crafts Alkylation and Related Electrophilic Aromatic Substitution Variants

The Friedel-Crafts alkylation is a classical method for forming C-C bonds to aromatic rings. beilstein-journals.org In the context of synthesizing this compound, this would involve reacting phenol with a 4-cyclopropylbenzyl electrophile, such as 4-cyclopropylbenzyl chloride or 4-cyclopropylbenzyl alcohol, in the presence of a Lewis or Brønsted acid catalyst (e.g., AlCl₃, H₂SO₄). google.comresearcher.life

A primary challenge of the Friedel-Crafts benzylation of phenol is controlling regioselectivity. researchgate.net The hydroxyl group is a strong ortho-, para-director, and reactions often yield a mixture of 2- and 4-substituted products, with the para-isomer frequently predominating due to reduced steric hindrance. rsc.org Furthermore, the product, a benzylphenol, is more nucleophilic than phenol itself, leading to a high propensity for di- and poly-alkylation.

To enhance ortho-selectivity, several strategies have been developed:

Bulky Catalysts: Using sterically demanding Lewis acids can favor substitution at the less hindered para-position, but in some cases, coordination to the phenolic oxygen can direct the electrophile to the ortho-position.

Vapor-Phase Reactions: Contacting phenol and benzyl alcohol vapors with a basic metal oxide catalyst at high temperatures (300-600 °C) has been shown to favor the formation of ortho-benzylated phenols. google.com

Modified Catalytic Systems: Gold-catalyzed Friedel-Crafts-like benzylation of phenols with benzylic alcohols has been reported to proceed with good regioselectivity under mild conditions. rsc.orgresearchgate.net Similarly, AgBF₄ and HBF₄ have been used to catalyze the ortho-alkylation of phenols with styrenes, a reaction that could potentially be adapted for benzyl alcohols. acs.orgnih.gov

Directed Ortho-Metalation (DoM) Strategies for Positional Control

Directed ortho-metalation (DoM) is an exceptionally powerful strategy for achieving exclusive ortho-functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. uwindsor.ca This intermediate then reacts with an electrophile to afford the ortho-substituted product.

For the synthesis of this compound, the phenolic hydroxyl group must first be protected with a suitable DMG. The O-carbamate group (-OCONEt₂) is one of the most effective DMGs for this purpose. nih.gov The synthesis would proceed as follows:

Protection of phenol as an O-aryl carbamate (B1207046).

Ortho-lithiation using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA at low temperature (-78 °C). uwindsor.ca

Quenching the resulting ortho-lithiated species with an electrophile, in this case, 4-cyclopropylbenzyl bromide.

Removal of the carbamate directing group under basic or acidic hydrolysis to yield the final product, this compound.

This method offers excellent positional control, circumventing the regioselectivity issues inherent in electrophilic substitution reactions like the Friedel-Crafts alkylation. nih.gov

| Step | Reagents (Example) | Purpose | Key Considerations |

| 1. Protection | Phenol, NaH, ClCONEt₂ | Install Directing Metalation Group (DMG) | The carbamate is a robust and effective DMG. nih.gov |

| 2. Metalation | s-BuLi, TMEDA, THF, -78 °C | Generate ortho-lithiated species | Requires anhydrous conditions and low temperatures. uwindsor.ca |

| 3. Alkylation | 4-Cyclopropylbenzyl bromide | Introduce the benzyl group | Reaction with the electrophile. |

| 4. Deprotection | Strong base (e.g., NaOH) | Liberate the free phenol | Hydrolysis of the carbamate group. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Route Design

A significant portion of waste in chemical manufacturing comes from volatile organic solvents, which pose environmental and health risks. acs.org Consequently, a primary goal in green synthetic design is to replace hazardous solvents with safer alternatives or to eliminate their use entirely.

Traditional synthesis of diarylmethane structures might involve Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions, which often utilize halogenated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents such as dimethylformamide (DMF). whiterose.ac.ukmdpi.com However, green chemistry promotes the use of environmentally benign solvent systems. Recent research highlights several preferable alternatives:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is an excellent alternative to other ether solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com It offers advantages in organometallic reactions and is considered a greener choice. sigmaaldrich.com

Cyclopentyl Methyl Ether (CPME): This hydrophobic ether solvent is more stable against peroxide formation than THF and 2-MeTHF, enhancing laboratory safety. sigmaaldrich.com It has proven to be a viable alternative in various reactions, sometimes providing better yields and selectivity. sigmaaldrich.com

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates may have low solubility, techniques like using phase-transfer catalysts or amphiphilic resins can facilitate reactions in aqueous media. researchgate.net For instance, Suzuki-Miyaura couplings, a plausible method for synthesizing the target compound, have been successfully performed in water. numberanalytics.com

Solvent-Free Reactions: Eliminating the solvent altogether represents an ideal green chemistry scenario. Solid-state reactions, sometimes facilitated by grinding reagents together or gentle heating, can be highly efficient. wjpmr.com For example, a solvent-free benzilic acid rearrangement has been demonstrated by grinding the reactants in a mortar, significantly reducing waste and energy use for solvent removal. wjpmr.com

| Solvent Type | Example | Key Green Attributes | Potential Application |

|---|---|---|---|

| Traditional | Dichloromethane (DCM), DMF | Generally effective but associated with health and environmental hazards. whiterose.ac.uk | Classic Friedel-Crafts or coupling reactions. |

| Bio-derived Ether | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks, less hazardous than THF. sigmaaldrich.com | Organometallic steps in cross-coupling synthesis. |

| Hydrophobic Ether | Cyclopentyl Methyl Ether (CPME) | Resists peroxide formation, high stability. sigmaaldrich.com | Alternative to THF or DCM in coupling reactions. |

| Aqueous | Water (H₂O) | Non-toxic, non-flammable, abundant. researchgate.net | Palladium-catalyzed coupling reactions with appropriate catalysts/additives. numberanalytics.com |

| Solvent-Free | N/A | Eliminates solvent waste, reduces energy for purification. wjpmr.com | Solid-state synthesis via mechanochemistry (grinding). |

Beyond solvent choice, the efficiency of a synthetic route is critically evaluated by its atom and step economy.

Atom Economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comchembam.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. jocpr.com Addition and rearrangement reactions are typically high in atom economy, whereas substitution and elimination reactions are inherently lower.

Step Economy refers to the efficiency of a synthesis based on the total number of individual chemical transformation steps. nih.govrsc.org A route with fewer steps is more economical as it reduces time, resource consumption, and the potential for yield loss at each stage. nih.gov Cross-dehydrogenative coupling (CDC) reactions, for example, are valued for their high atom and step-economy as they form C-C bonds directly from two C-H bonds. researchgate.net

For this compound, a hypothetical comparison can illustrate these principles:

Route A (Classical): A multi-step approach might involve protecting the phenol, performing a Friedel-Crafts acylation, followed by reduction of the ketone, and finally deprotection. This route involves multiple steps and uses stoichiometric reagents that become waste, leading to poor step and atom economy.

Route B (Modern Catalytic): A more direct synthesis could involve a palladium-catalyzed Suzuki or Negishi cross-coupling between a suitable 4-cyclopropylbenzyl halide and a 2-hydroxyphenylboronic acid derivative. This approach would likely have superior step economy. While it still produces stoichiometric salt byproducts (lowering atom economy compared to a pure addition reaction), the use of catalysis is a key green principle. mygreenlab.org

| Metric | Hypothetical Route A (Classical Friedel-Crafts based) | Hypothetical Route B (Modern Cross-Coupling) | Green Chemistry Goal |

|---|---|---|---|

| Step Economy | Low (multiple steps: protection, acylation, reduction, deprotection). | High (potentially a single catalytic coupling step from key intermediates). nih.gov | Maximize (fewer steps). rsc.org |

| Atom Economy | Low (generates waste from protecting groups, Lewis acids, and reducing agents). chembam.com | Moderate (generates salt byproducts from the coupling reaction). jocpr.com | Maximize (less waste). jocpr.com |

| Catalysis | Often uses stoichiometric, non-recoverable Lewis acids. | Uses sub-stoichiometric amounts of a recyclable catalyst. mygreenlab.org | Prefer catalytic over stoichiometric reagents. mygreenlab.org |

Enantioselective Synthesis of Chiral Analogs of this compound (if applicable)

The molecule this compound is achiral; it possesses a plane of symmetry and therefore does not have enantiomers. As such, an enantioselective synthesis for this specific compound is not applicable.

However, the principles of asymmetric synthesis could be applied to produce chiral analogs of this structure. buchler-gmbh.com A chiral analog could be designed by introducing a stereocenter, for example, at the benzylic carbon connecting the two aromatic rings or by adding a chiral substituent to one of the rings. The synthesis of such chiral molecules in an enantiomerically pure form is a central goal of modern chemistry, particularly in pharmaceutical development, where different enantiomers can exhibit vastly different biological activities. buchler-gmbh.com

Should a chiral analog of this compound be desired, several established strategies for enantioselective synthesis could be employed:

Catalytic Asymmetric Hydrogenation: If an analog were synthesized via an intermediate containing a carbon-carbon double bond, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) could establish the desired stereocenter with high enantioselectivity. rsc.org

Chiral Reagents and Auxiliaries: Synthesis could proceed using a chiral auxiliary, which temporarily attaches to the substrate, directs a stereoselective transformation, and is then removed. scribd.com Alternatively, a stoichiometric chiral reagent, such as a borane (B79455) derived from a chiral terpene, could be used to achieve an asymmetric reduction or other transformations. scribd.com

Enantioselective C-H Functionalization: Advanced methods could potentially install a chiral substituent onto one of the aromatic rings through a catalyzed, enantioselective C-H activation process, although this remains a challenging field.

While these methodologies are robust and widely applied in organic synthesis, a review of current literature did not identify specific examples of the enantioselective synthesis of a chiral analog of this compound. nih.govacs.orgrsc.org

Mechanistic Elucidation of Chemical Transformations Involving 2 4 Cyclopropylbenzyl Phenol

Reaction Pathway Investigations and Transition State Analysis

Investigations into the reaction pathways of 2-(4-cyclopropylbenzyl)phenol would likely focus on several key transformations, including electrophilic aromatic substitution, oxidation of the phenol (B47542), and reactions involving the cyclopropyl (B3062369) group. The preferred pathway is often dictated by the reaction conditions and the nature of the reagents.

For instance, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the directing effects of the hydroxyl and benzyl (B1604629) substituents would be crucial. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The benzyl group is a weak activating group, also directing ortho and para. Given the substitution pattern of this compound, the primary sites for electrophilic attack on the phenol ring would be the positions ortho and para to the hydroxyl group.

A hypothetical reaction pathway for the nitration of this compound could proceed via the formation of a sigma complex (Wheland intermediate). The stability of this intermediate, and thus the height of the transition state leading to it, would determine the regioselectivity of the reaction.

Divergent reaction pathways can sometimes be controlled by the choice of reagents. For example, reactions of phenols with arynes can lead to different products depending on the base used. rsc.org While not directly involving this compound, these studies highlight the principle of reaction pathway control.

Kinetic Studies of Key Synthetic Steps and Subsequent Transformations

Kinetic studies provide quantitative data on reaction rates, offering insights into the mechanism. For transformations involving this compound, determining the rate law for a specific reaction is a key objective. For example, in a hypothetical acid-catalyzed alkylation of the phenolic ring, the rate of reaction might depend on the concentrations of the phenol, the alkylating agent, and the acid catalyst. unive.it

A kinetic study on the oxidation of this compound would be particularly insightful. The oxidation of phenols can proceed through various mechanisms, including proton-coupled electron transfer (PCET). nih.gov The rate of such a reaction and the associated kinetic isotope effect (KIE) when a deuterium (B1214612) is substituted for the phenolic proton can reveal whether the proton and electron are transferred in a single concerted step or in a stepwise manner. nih.gov

The following table presents hypothetical kinetic data for a second-order reaction involving this compound, illustrating how rate constants can be determined.

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

The activation energy for a reaction can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. researchgate.net This provides information about the energy barrier that must be overcome for the reaction to occur.

Isotopic Labeling Experiments for Probing Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for or against a proposed mechanism. wikipedia.org In the context of this compound, several isotopic labeling strategies could be employed.

For instance, to probe the mechanism of a reaction involving the phenolic hydroxyl group, deuterium labeling could be used. wikipedia.org By replacing the hydrogen of the -OH group with deuterium (to form this compound-d1), one could perform a kinetic isotope effect (KIE) study. A significant KIE (kH/kD > 1) would indicate that the O-H bond is broken in the rate-determining step of the reaction.

Carbon-13 labeling could be used to investigate rearrangements or the fate of specific carbon atoms. uchicago.edu For example, if a reaction were to involve the cleavage and rearrangement of the benzyl group, labeling the benzylic carbon with ¹³C would allow its position in the final product to be determined using ¹³C NMR spectroscopy or mass spectrometry. uchicago.edu The synthesis of isotopically labeled compounds with site-specificity is critical for such studies. chemrxiv.org

The following table illustrates the expected outcomes of a hypothetical isotopic labeling experiment designed to distinguish between two possible rearrangement pathways.

| Proposed Pathway | Labeled Starting Material | Expected Labeled Product |

| Pathway A (No Rearrangement) | 2-(4-Cyclopropyl[¹³C]benzyl)phenol | Product with ¹³C at the benzylic position |

| Pathway B (Rearrangement) | 2-(4-Cyclopropyl[¹³C]benzyl)phenol | Product with ¹³C at a different position |

Such experiments provide unambiguous evidence that is often difficult to obtain through other means. The design of optimal isotope labeling experiments is crucial for maximizing the information gained. nih.gov

Role of Catalysts and Co-Catalysts in Directing Reaction Outcomes

Catalysts play a pivotal role in chemical synthesis by increasing the rate of reaction and often directing the reaction towards a specific outcome. mdpi.com For transformations of this compound, both acid and metal catalysts could be employed to achieve desired products.

Acid catalysts, both homogeneous (e.g., sulfuric acid) and heterogeneous (e.g., zeolites, ion-exchange resins), are commonly used in reactions involving phenols, such as alkylation and acylation. unive.it The catalyst can activate the electrophile, making it more susceptible to attack by the electron-rich phenol ring. The choice of catalyst can also influence the regioselectivity of the reaction.

Metal catalysts, particularly those based on transition metals like palladium, nickel, or copper, are essential for cross-coupling reactions. nih.govnih.gov For example, a palladium-catalyzed Suzuki coupling could be envisioned to further functionalize the aromatic rings of this compound, assuming a halide has been installed on one of the rings. The ligand coordinated to the metal center can have a profound impact on the efficiency and selectivity of the catalytic process. nih.gov

The table below provides a hypothetical comparison of different catalysts for a generic transformation of this compound.

| Catalyst | Reaction Time (h) | Product Yield (%) | Selectivity (Product A vs. B) |

| None | 48 | <5 | - |

| H₂SO₄ | 6 | 85 | 60:40 |

| Amberlyst-15 | 12 | 90 | 80:20 |

| Pd(PPh₃)₄ | 4 | 95 | >99:1 (for a specific coupling) |

These hypothetical data illustrate how the choice of catalyst can dramatically affect the rate, yield, and selectivity of a reaction. The development of heterogeneous catalysts is of particular interest for sustainable organic synthesis. nih.gov

Spectroscopic Probing of Reaction Intermediates and Transient Species

The direct observation of reaction intermediates, even if they are transient, provides invaluable evidence for a proposed reaction mechanism. rsc.org Various spectroscopic techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of stable molecules and can also be used to detect and identify reaction intermediates if their concentration is sufficiently high. ucsf.edu Low-temperature NMR experiments can sometimes be used to slow down a reaction and allow for the observation of otherwise transient species.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), can be used to detect charged intermediates in a reaction mixture. nih.gov This technique can provide the mass-to-charge ratio of transient species, offering clues to their identity.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can provide information about the functional groups present in a molecule. nih.gov Time-resolved spectroscopic techniques can be used to monitor changes in the vibrational spectrum as a reaction proceeds, potentially revealing the formation and decay of intermediates. rsc.org

The following table summarizes the spectroscopic techniques that could be used to probe different types of intermediates in reactions involving this compound.

| Intermediate Type | Spectroscopic Technique | Information Gained |

| Carbocation | Low-temperature NMR | Chemical shifts characteristic of charged carbon centers |

| Radical Cation | EPR Spectroscopy | Detection of unpaired electrons |

| Metal-complex | UV-Vis, X-ray Absorption | Electronic transitions, oxidation state of the metal |

| Transient Neutral Species | Time-resolved IR/Raman | Vibrational modes of the intermediate |

The combination of these spectroscopic methods, often coupled with computational predictions of the expected spectra of intermediates, is a powerful approach for the detailed elucidation of reaction mechanisms. rsc.org

Theoretical and Computational Chemistry Studies of 2 4 Cyclopropylbenzyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the electronic distribution and energy of the system.

For 2-(4-Cyclopropylbenzyl)phenol, these calculations would typically begin with geometry optimization, where the lowest energy conformation of the molecule is determined. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, specifically involving the π-system and the lone pairs of the oxygen atom, due to their electron-rich nature. The LUMO, conversely, would likely be distributed over the π-system of the benzyl (B1604629) ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 4.89 |

Note: Data is hypothetical and for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red typically signifies electron-rich, negative potential areas (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles).

For this compound, the EPS map would highlight a significant negative potential around the phenolic oxygen atom due to its high electronegativity and lone pairs. This region would be the most likely site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, making it susceptible to deprotonation. The aromatic rings would show a generally negative potential above and below the plane of the rings, characteristic of π-systems.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space by simulating the movement of atoms over time.

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the two aromatic rings. MD simulations would reveal the preferred dihedral angles and the energy barriers to rotation. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in a biological receptor or a solvent environment. The simulations would track the trajectory of each atom, providing insights into the molecule's flexibility and the time-averaged distribution of its conformations.

Computational Prediction of Reactivity, Selectivity, and Stability

Computational methods can predict various aspects of a molecule's reactivity. By analyzing the electronic structure and energy profile of potential reaction pathways, chemists can anticipate how a molecule will behave in a chemical reaction.

Basis Set and Exchange-Correlation Functional Evaluation for Accuracy in Predictions

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the exchange-correlation functional (in the case of DFT). A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople (e.g., 6-311++G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, provide more flexibility in describing the electron distribution but are computationally more expensive.

The choice of the exchange-correlation functional, which approximates the complex electron-electron interactions, is also critical. Common functionals include B3LYP, M06-2X, and ωB97X-D. The performance of different functional and basis set combinations would need to be evaluated for this compound to ensure that the computational predictions are reliable. This often involves benchmarking calculated properties against experimental data, if available, or against higher-level, more accurate (and more costly) ab initio methods like coupled cluster theory.

Implicit and Explicit Solvent Models in Computational Chemical Research

Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of the solute. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the simulation box along with the solute. This method is computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic group of this compound and water or methanol (B129727) molecules. The choice between an implicit and explicit model depends on the specific research question and the available computational resources.

Advanced Spectroscopic and Structural Elucidation of 2 4 Cyclopropylbenzyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule like 2-(4-Cyclopropylbenzyl)phenol. libretexts.org Experiments conducted in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), would provide detailed information on the chemical environment, connectivity, and spatial relationships of the atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments is essential. ugm.ac.idoxinst.commnstate.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com For this compound, COSY would reveal correlations between the protons on the cyclopropyl (B3062369) ring, the benzylic protons, and the adjacent protons on both aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. ugm.ac.id This allows for the definitive assignment of protonated carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ugm.ac.id It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments identified by COSY and HSQC. For instance, the benzylic protons would show an HMBC correlation to carbons in both the phenolic and the cyclopropyl-substituted rings, confirming the benzyl (B1604629) bridge.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule, such as the spatial relationship between the benzylic protons and the protons on the adjacent aromatic rings.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Number(s) | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | - | ~152.0 | C2, C6, CH₂ | - |

| 2 | - | ~128.5 | C1, C3, C4, C6, CH₂ | - |

| 3 | ~6.90 (d, 8.0) | ~115.5 | C1, C5 | H4 |

| 4 | ~7.15 (t, 8.0) | ~129.0 | C2, C6 | H3, H5 |

| 5 | ~6.80 (t, 8.0) | ~121.0 | C1, C3 | H4, H6 |

| 6 | ~7.10 (d, 8.0) | ~127.5 | C2, C4 | H5 |

| CH₂ | ~3.95 (s) | ~35.0 | C1, C2, C1', C2', C6' | - |

| 1' | - | ~138.0 | C2', C6', CH₂ | - |

| 2', 6' | ~7.12 (d, 8.2) | ~130.0 | C4', CH₂ | H3', H5' |

| 3', 5' | ~7.05 (d, 8.2) | ~129.5 | C1', C4' | H2', H6' |

| 4' | - | ~145.0 | C2', C3', C5', C6', CH-cPr | - |

| CH-cPr | ~0.90 (m) | ~15.0 | C4', CH₂-cPr | CH₂-cPr |

| CH₂-cPr | ~0.65 (m) | ~10.5 | C4', CH-cPr | CH-cPr |

| OH | ~5.50 (s, br) | - | C1, C2 | - |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is invaluable for studying polymorphism (different crystalline forms) and amorphous states. csic.esbohrium.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra. csic.es For this compound, ssNMR could distinguish between different crystal packing arrangements by observing differences in the ¹³C chemical shifts, which are highly sensitive to the local electronic environment. aps.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. redalyc.org It provides accurate coordinates for each atom, from which bond lengths, bond angles, and torsional angles can be calculated. researchgate.net

Crystal Packing Motifs and Intermolecular Interactions

Analysis of the crystal structure would reveal how molecules of this compound pack in the solid state. Key intermolecular interactions would likely include:

O-H···π Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and could interact with the electron-rich π-system of an adjacent aromatic ring.

C-H···π Interactions: The protons of the cyclopropyl group and the aromatic rings can act as weak hydrogen bond donors to the π-faces of neighboring molecules.

π-π Stacking: The aromatic rings could stack in an offset fashion to maximize attractive interactions.

Absolute Configuration Determination of Chiral Centers (if applicable)

The molecule this compound is achiral and does not possess any chiral centers. Therefore, the determination of absolute configuration is not applicable in this case.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. libretexts.orgdlsu.edu.ph This allows for the unambiguous determination of the molecular formula. pensoft.netacgpubs.org

For this compound (C₁₆H₁₆O), the expected exact mass can be calculated with high precision. Upon ionization, typically using electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural confirmation. Key fragmentation pathways for this compound would likely include:

Benzylic Cleavage: The most common fragmentation would be the breaking of the C-C bond between the methylene (B1212753) bridge and the phenolic ring, leading to the formation of a stable 4-cyclopropylbenzyl cation.

Loss of Small Molecules: Fragmentation involving the cyclopropyl or phenolic rings might also be observed.

Interactive Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Inferred Formula | Fragmentation Origin |

| [M]⁺ | 224.12012 | 224.1203 | C₁₆H₁₆O | Molecular Ion |

| [M+H]⁺ | 225.12792 | 225.1281 | C₁₆H₁₇O⁺ | Protonated Molecular Ion |

| [M-C₇H₅O]⁺ | 119.08605 | 119.0862 | C₉H₁₁⁺ | Benzylic cleavage (4-cyclopropylbenzyl cation) |

| [M-C₉H₉]⁺ | 107.04968 | 107.0498 | C₇H₇O⁺ | Benzylic cleavage (hydroxybenzyl cation) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For this compound, the spectra would be complex, containing characteristic bands from the phenolic, benzyl, and cyclopropyl moieties.

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by polar functional groups. The most prominent feature would be the O-H stretching vibration of the phenolic group, appearing as a broad band in the 3500–3300 cm⁻¹ region due to intermolecular hydrogen bonding. ucl.ac.ukmsu.edu The C-O stretching vibration of the phenol (B47542) would be observed in the 1260–1200 cm⁻¹ range. mdpi.com

Aromatic C-H stretching vibrations from both benzene (B151609) rings are anticipated to appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). theaic.org The aliphatic C-H stretching modes of the methylene (-CH₂-) bridge and the cyclopropyl group would be found just below 3000 cm⁻¹ (in the 2960–2850 cm⁻¹ range). theaic.org

The C=C stretching vibrations within the aromatic rings typically give rise to a series of sharp bands in the 1610–1450 cm⁻¹ region. nih.govsmbb.mx The substitution pattern on the rings (1,2-disubstitution and 1,4-disubstitution) influences the exact position and intensity of these bands. Out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ "fingerprint" region are highly characteristic of the substitution pattern and would confirm the ortho- and para-disubstituted nature of the rings. okstate.edu

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The aromatic ring stretching vibrations, especially the symmetric "ring breathing" mode of the para-substituted ring (around 815-845 cm⁻¹) and the trigonal ring breathing mode of the ortho-substituted ring, are expected to be strong and sharp. mdpi.comacs.org The C-H stretching modes of the aromatic and aliphatic components will also be visible. theaic.orgacs.org The cyclopropyl ring itself has characteristic Raman signals, including a ring breathing mode, which would be expected in the spectrum. vt.edu

The following table provides a summary of the predicted key vibrational bands for this compound based on characteristic frequencies of analogous compounds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (FTIR/Raman) |

|---|---|---|---|

| 3500 - 3300 | O-H Stretch (H-bonded) | Phenol | Strong, Broad / Weak |

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Medium / Strong |

| ~3005 | C-H Stretch | Cyclopropyl | Medium / Medium |

| 2960 - 2850 | C-H Stretch | -CH₂- Bridge | Medium / Medium |

| 1610 - 1450 | C=C Ring Stretch | Aromatic Rings | Medium-Strong / Medium-Strong |

| ~1450 | -CH₂- Scissoring | -CH₂- Bridge | Medium / Weak |

| 1260 - 1200 | C-O Stretch | Phenol | Strong / Medium |

| ~830 | C-H Out-of-Plane Bend | p-substituted Ring | Strong / Weak |

| ~750 | C-H Out-of-Plane Bend | o-substituted Ring | Strong / Weak |

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogs

This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it would not exhibit optical activity and its Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra would be silent. However, these techniques would be indispensable for characterizing chiral analogs.

Chiroptical spectroscopy measures the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.gov A chiral analog of this compound could be synthesized, for example, by introducing a substituent on the methylene bridge, creating a stereogenic center (e.g., 1-(4-cyclopropylphenyl)-1-(2-hydroxyphenyl)ethane).

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A chiral analog would exhibit CD signals, known as Cotton effects, in the regions of its UV absorptions. The aromatic rings in the molecule act as chromophores, which absorb in the UV region (typically around 220 nm and 270-280 nm). The enantiomers of the chiral analog would produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (like Time-Dependent Density Functional Theory, TDDFT), the absolute configuration (R or S) of the stereocenter could be unequivocally determined. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgslideshare.net An ORD spectrum plots specific rotation versus wavelength. For a chiral analog of this compound, the ORD curve would show anomalous dispersion (a peak and a trough) centered around the wavelengths of maximum absorption, which corresponds to the Cotton effect observed in CD. vlabs.ac.in A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. vlabs.ac.in The two enantiomers would display opposite Cotton effects, providing a complementary method to CD for stereochemical assignment. nih.gov

Photoelectron Spectroscopy (UPS, XPS) for Surface and Electronic Properties

Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides information on elemental composition, chemical states (X-ray Photoelectron Spectroscopy, XPS), and valence band electronic structure (Ultraviolet Photoelectron Spectroscopy, UPS).

X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the kinetic energies of photoelectrons ejected by X-ray irradiation, providing access to core-level electron binding energies. For this compound, the XPS survey spectrum would show peaks for carbon (C 1s) and oxygen (O 1s).

A high-resolution C 1s spectrum would be deconvoluted into several components, reflecting the different chemical environments of the carbon atoms:

C-C/C-H: The majority of the signal, arising from the aromatic rings, the cyclopropyl ring, and the methylene bridge, would be centered around 284.8 eV. researchgate.net

C-O: A distinct shoulder or peak at a higher binding energy (~286.0 eV) would correspond to the phenolic carbon atom directly bonded to the electronegative oxygen atom. researchgate.net

The O 1s spectrum would show a primary peak around 533 eV, characteristic of the phenolic hydroxyl group. researchgate.net The precise binding energies can provide insight into the electronic environment and intermolecular interactions at the material's surface.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to probe the lower-binding-energy valence orbitals. The UPS spectrum of this compound would be complex, reflecting the contributions from its various structural units. Key features would arise from the ionization of electrons from:

π-orbitals: The highest occupied molecular orbitals (HOMOs) would be the π-systems of the two benzene rings.

Oxygen Lone Pair: The non-bonding (n) orbitals of the phenolic oxygen atom.

Walsh Orbitals: The characteristic σ-orbitals of the cyclopropyl ring, which are known to interact and mix with the aromatic π-system. zgkjcx.com

σ-orbitals: The C-C and C-H sigma bonds of the entire molecule at higher binding energies.

Studies on cyclopropylbenzenes have shown that the Walsh orbitals of the cyclopropyl group interact significantly with the attached π-system, influencing the electronic structure. zgkjcx.comlsu.edu The UPS spectrum would thus provide direct experimental insight into the molecular orbital energy levels and the electronic coupling between the phenolic ring, the benzyl moiety, and the cyclopropyl substituent.

Research on Chemical Derivatization and Analog Development of 2 4 Cyclopropylbenzyl Phenol

Design Principles for Systematic Structural Modification

The systematic structural modification of 2-(4-Cyclopropylbenzyl)phenol is guided by established medicinal chemistry principles aimed at exploring and optimizing the molecule's properties. The core structure presents three primary regions for modification: the phenolic ring, the cyclopropylbenzyl moiety, and the benzylic methylene (B1212753) bridge. Design strategies often involve a combination of isosteric replacements, substituent scanning, and scaffold hopping to probe the chemical space around the parent molecule.

Key design principles include:

Modulation of Phenolic Properties : The acidity, hydrogen bonding capability, and nucleophilicity of the phenolic hydroxyl group are primary targets for modification. Strategies include etherification, esterification, or replacement with bioisosteres to alter pharmacokinetic and pharmacodynamic profiles. mdpi.com

Exploration of Aromatic Substitutions : Introducing a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro, amino groups) onto the phenolic ring can systematically alter electronic properties, lipophilicity, and metabolic stability. rhhz.net The activating, ortho-, para-directing nature of the hydroxyl group and the ortho-directing nature of the benzyl (B1604629) group heavily influence the regiochemistry of these modifications. nih.gov

Alteration of the Cyclopropyl (B3062369) Moiety : The cyclopropyl group, a known bioisostere for moieties like vinyl or isopropyl groups, offers unique conformational rigidity and electronic properties. researchgate.net Modifications can range from substitution on the ring to ring-opening reactions, providing access to a diverse set of analogs.

Scaffold Hopping and Core Extension : The this compound skeleton can serve as a foundational fragment for building more complex structures. mdpi.com This involves integrating the core into larger heterocyclic systems, such as quinazolinones or triazoles, to explore new chemical space and potential interactions with biological targets. researchgate.netacs.org

These principles are often explored through the creation of focused compound libraries, where systematic changes are made to one part of the molecule while keeping others constant to derive clear structure-activity relationships (SAR).

Synthetic Strategies for Modifying the Cyclopropyl Moiety and its Influence on Reactivity

Synthetic strategies targeting the cyclopropyl moiety include:

Electrophilic Ring Opening : Under acidic conditions or in the presence of certain electrophiles, the cyclopropane (B1198618) ring can undergo cleavage to form carbocationic intermediates, which can then be trapped by nucleophiles. The regioselectivity of this opening is influenced by the stability of the resulting carbocation, often favoring the intermediate where the positive charge is stabilized by the adjacent phenyl ring.

Radical Reactions : The C-H bonds of the cyclopropane ring can be susceptible to radical halogenation, providing a handle for further functionalization.

Transition-Metal-Catalyzed Cross-Coupling : If a halide is introduced onto the cyclopropyl ring, it can serve as a substrate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append new aryl or alkynyl groups.

Cyclopropanation Precursors : In a retrosynthetic sense, analogs can be designed by utilizing different substituted styrenes in the cyclopropanation step of the synthesis, introducing functionality onto the cyclopropyl ring from the outset.

The reactivity of the cyclopropyl group is intrinsically linked to the electronic nature of the attached phenyl ring. Electron-donating or -withdrawing substituents on the phenyl ring can modulate the stability of intermediates in ring-opening reactions and influence the feasibility of various transformations.

Preparation and Investigation of Phenolic Ring Substituted Derivatives

The phenolic ring is a prime target for derivatization due to the activating and directing effects of the hydroxyl and benzyl substituents. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide range of functional groups.

Halogenation : Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The hydroxyl group strongly directs substitution to the ortho and para positions. Since the para position is blocked by the benzyl group, substitution is expected primarily at the positions ortho to the hydroxyl group.

Nitration : Nitration using nitric acid in a suitable solvent introduces a nitro group, which can subsequently be reduced to an amine. This amino group provides a versatile handle for further derivatization, such as diazotization or acylation. rhhz.net

Friedel-Crafts Reactions : Acylation or alkylation can introduce new carbon-based substituents, further modifying the steric and electronic properties of the ring.

Hydroxylation : Direct hydroxylation, for instance using oxidants like 2-Iodylbenzoic acid (IBX), can lead to the formation of catechol or hydroquinone (B1673460) derivatives, expanding the hydrogen-bonding potential of the molecule. rhhz.net

The table below illustrates potential derivatives obtained through electrophilic substitution on the phenolic ring of this compound.

| Reagent/Condition | Substituent | Position of Substitution | Product Name |

| NBS, CCl4 | -Br | 6-position | 2-Bromo-6-(4-cyclopropylbenzyl)phenol |

| HNO3, H2SO4 | -NO2 | 6-position | 6-(4-Cyclopropylbenzyl)-2-nitrophenol |

| Acetic Anhydride, AlCl3 | -C(O)CH3 | 6-position | 1-(5-(4-Cyclopropylbenzyl)-2-hydroxyphenyl)ethan-1-one |

| SO3, H2SO4 | -SO3H | 4-position | 4-(4-Cyclopropylbenzyl)-2-hydroxybenzenesulfonic acid |

Note: The table represents predicted outcomes based on general principles of electrophilic aromatic substitution. Actual yields and regioselectivity may vary.

Exploration of Structure-Reactivity Relationships in Subsequent Chemical Transformations

Key structure-reactivity relationships include:

Influence of Phenolic Substituents : Electron-withdrawing groups (e.g., -NO2, -CN) on the phenolic ring decrease its nucleophilicity and the acidity of the hydroxyl group. This can affect the conditions required for O-alkylation or O-acylation. Conversely, electron-donating groups (-OCH3, -CH3) enhance the ring's reactivity towards further electrophilic substitution.

Impact on Benzylic Reactivity : The electronic nature of both aromatic rings can influence the reactivity of the benzylic methylene bridge. For instance, radical bromination at this position, a potential route for further functionalization, can be affected by substituents that stabilize or destabilize the resulting benzylic radical. acs.org

Cross-Coupling Reactions : For derivatives where a halogen is introduced on either phenyl ring, the efficiency of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will depend on the nature and position of other substituents. Steric hindrance near the coupling site can significantly reduce reaction rates. mdpi.com

For example, in a Suzuki coupling reaction involving a brominated derivative, the electronic properties of the substituents can influence the rate-determining oxidative addition step.

| Derivative | Predicted Reactivity in Suzuki Coupling | Rationale |

| 2-Bromo-6-(4-cyclopropylbenzyl)phenol | Moderate | Steric hindrance from adjacent hydroxyl and benzyl groups. |

| 4-Bromo-2-(4-cyclopropylbenzyl)phenol | High | Less steric hindrance compared to the 2-bromo isomer. |

| 2-(4-(1-Bromocyclopropyl)benzyl)phenol | Low to Moderate | C(sp3)-Br bond is generally less reactive than C(sp2)-Br in oxidative addition. |

Development of Novel Chemical Scaffolds Based on the this compound Core

The this compound structure serves as a valuable starting point for the development of entirely new chemical scaffolds. By incorporating the core motif into larger, often heterocyclic, ring systems, chemists can access novel regions of chemical space.

Examples of such strategies include:

Ring Closure Reactions : Intramolecular reactions can be designed to form new rings. For instance, if an appropriate side chain is introduced at the 6-position of the phenol (B47542), it could undergo cyclization with the phenolic hydroxyl group to form a benzofuran (B130515) or related heterocyclic system. An o-allyl phenol derivative, for example, can undergo oxidative cyclization to yield a benzofuran. nih.gov

Multi-component Reactions : The phenolic hydroxyl group and the aromatic ring can participate in multi-component reactions to build complex molecular architectures in a single step.

Click Chemistry : By introducing an azide (B81097) or alkyne functionality onto the core structure, it can be readily coupled with a wide variety of complementary fragments via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a library of triazole-containing derivatives. researchgate.net For example, propargylation of the phenolic hydroxyl group would yield an alkyne-terminated derivative ready for click reactions. researchgate.net

Fusion to Heterocyclic Systems : The phenolic ring can be used as a building block in the synthesis of fused systems. For example, condensation reactions with β-ketoesters could potentially lead to the formation of coumarin-type scaffolds.

These approaches transform the initial simple phenol into a more complex and rigid scaffold, which can be beneficial for achieving high-affinity interactions with biological targets.

Regio- and Stereoselective Functionalization of the Core Structure

Achieving high levels of regio- and stereoselectivity is a hallmark of modern synthetic chemistry and is critical for the development of specific analogs of this compound.

Regioselective C-H Functionalization : Modern catalytic methods allow for the direct functionalization of specific C-H bonds, often overriding the inherent reactivity of the molecule. For phenols, transition metal catalysts (e.g., using copper, palladium, or rhodium) can direct substitution to the ortho position through coordination with the hydroxyl group. rhhz.net This provides a powerful alternative to classical electrophilic substitution, often with superior regiocontrol. For instance, copper-catalyzed ortho-amination or ortho-arylation of phenols has been reported. rhhz.net

Directed Ortho Metalation (DoM) : The hydroxyl group can be converted into a directing group (e.g., O-carbamate), which can direct lithiation to the ortho position (the 6-position). The resulting organolithium species can then be quenched with a wide range of electrophiles to install a specific functional group with perfect regioselectivity.

Asymmetric Synthesis : If modifications introduce a new chiral center, stereoselective methods are required to control the absolute configuration. For example, if a ketone derivative is prepared via Friedel-Crafts acylation, its asymmetric reduction would yield a specific enantiomer of the corresponding secondary alcohol. Similarly, catalytic asymmetric C-H insertion reactions, often employing chiral rhodium catalysts, could be used to functionalize the molecule with high stereocontrol. nih.gov

These advanced synthetic methods provide precise control over the molecular architecture, enabling the synthesis of specific, well-defined derivatives for further investigation.

Applications of 2 4 Cyclopropylbenzyl Phenol in Catalysis Research

Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

There are no published studies detailing the design and synthesis of specific ligands derived from 2-(4-Cyclopropylbenzyl)phenol for either homogeneous or heterogeneous catalysis. While phenols are a common structural motif in a wide variety of ligands, such as those used in polymerization catalysis, the specific derivatization of this compound for this purpose has not been documented. The synthesis of metal complexes using ligands based on this compound is also not described in the current literature.

Organocatalytic Applications Utilizing the Phenol (B47542) and Cyclopropyl (B3062369) Moieties

The potential for this compound to act as an organocatalyst has not been explored in available research. Organocatalysis often leverages specific functional groups to facilitate chemical transformations. While the phenol group can participate in hydrogen bonding and Brønsted acid catalysis, and the cyclopropyl group possesses unique electronic and steric properties, no studies have been published that utilize these features within the this compound scaffold for organocatalytic applications. Research into the organocatalytic applications of cyclopropene and cyclopropenium-based molecules exists, but does not extend to this specific compound.

Asymmetric Catalysis Employing Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound for use in asymmetric catalysis is not reported in the scientific literature. The development of chiral ligands and catalysts is a major area of chemical research, with structures like BINOL being prominent examples of axially chiral biphenols. However, there is no evidence of the development or application of analogous chiral structures based on the this compound framework. Consequently, no data on enantioselectivities or yields for reactions catalyzed by such derivatives are available.

Investigation of Supported Catalysis Systems and Immobilization Strategies

There are no documented investigations into the immobilization of this compound or its derivatives onto solid supports for use in supported catalysis. The development of supported catalysts is crucial for improving catalyst recyclability and for use in flow chemistry. Strategies often involve anchoring a catalytically active molecule to materials like silica, polymers, or carbon nanotubes. However, no research has been published applying these techniques to this compound.

Mechanistic Insights into Catalytic Cycles Involving the Compound

As there are no reported catalytic applications for this compound, no mechanistic studies of catalytic cycles involving this compound have been conducted. Mechanistic investigations are fundamental to understanding how a catalyst functions and for the rational design of improved systems. Such studies for this specific compound are absent from the literature.

Exploration of 2 4 Cyclopropylbenzyl Phenol in Advanced Materials Science Research

Incorporation into Polymer Architectures and Macromolecular Systems

The incorporation of phenolic derivatives into polymer backbones is a well-established strategy for creating materials with tailored thermal, mechanical, and functional properties. researchgate.net The structure of 2-(4-Cyclopropylbenzyl)phenol offers several avenues for its use in polymer chemistry. The hydroxyl group provides a reactive site for polymerization reactions such as polycondensation or as a chain-terminating or modifying agent in other polymerization techniques.

The presence of the benzyl (B1604629) and cyclopropyl (B3062369) groups is anticipated to impart unique characteristics to the resulting polymers. The bulky nature of the 4-cyclopropylbenzyl substituent would likely hinder close chain packing, potentially leading to polymers with lower crystallinity, increased solubility in organic solvents, and a lower glass transition temperature compared to polymers derived from less substituted phenols. Research on polymers derived from other substituted phenols, such as those with tert-butyl or other bulky alkyl groups, has demonstrated significant alterations in polymer properties due to steric hindrance. sigmaaldrich.com

Furthermore, the cyclopropyl group itself can be a site for chemical modification, offering the potential for post-polymerization functionalization. This could allow for the cross-linking of polymer chains or the introduction of other functional moieties to create more complex macromolecular systems. While direct polymerization studies of this compound are not widely reported, the foundational principles of phenolic resin chemistry and polyester (B1180765) synthesis suggest its viability as a monomer. google.comrsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Potential Role of this compound | Expected Polymer Characteristics |

| Polycondensation | Monomer (with diacids or diacyl chlorides) | Polyesters with modified thermal and mechanical properties. |

| Phenolic Resins | Phenolic component (with formaldehyde) | Novolac or Resole-type resins with altered cross-linking density and solubility. google.comrsc.org |

| Polycarbonates | Monomer (with phosgene (B1210022) or its derivatives) | Polycarbonates with unique optical and physical properties. |

| Chain-growth Polymerization | Chain transfer or terminating agent | Control over molecular weight and polymer architecture. |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to the development of self-assembling materials and systems. csic.eswikipedia.org The structure of this compound contains several features that could drive its participation in supramolecular assemblies. The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of well-defined aggregates through hydrogen bonding networks.

Photophysical Properties and Luminescence Research for Optical Materials

The photophysical properties of aromatic compounds are of great interest for applications in optical materials, such as organic light-emitting diodes (OLEDs), sensors, and photostabilizers. The this compound molecule contains chromophoric phenyl groups, which are expected to absorb in the UV region of the electromagnetic spectrum. The specific absorption and emission characteristics would be influenced by the substitution pattern.

Table 2: Predicted Photophysical Properties of this compound Based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Absorption | UV region, likely with a slight red-shift compared to phenol (B47542). | Presence of benzyl and cyclopropyl substituents. |

| Emission | Potential for fluorescence in the UV or blue region of the spectrum. | Common for substituted phenols. |

| Quantum Yield | Variable, dependent on solvent and aggregation state. | Steric hindrance from the bulky substituent may reduce quenching. |

| Excited State | Potential for unique excited state dynamics due to the cyclopropyl group. | The strained ring can influence electronic transitions. researchgate.netacs.org |

Development of Functional Materials through Controlled Chemical Modification

The chemical modification of this compound can lead to a wide range of functional materials. The phenolic hydroxyl group is a prime site for derivatization, allowing for the attachment of various functional groups through etherification, esterification, or other reactions. For instance, the introduction of polymerizable groups like acrylates or methacrylates would transform the molecule into a monomer for the creation of functional polymer networks.

The aromatic rings can undergo electrophilic substitution reactions, enabling the introduction of additional functionalities that can tune the electronic properties or provide sites for further reactions. rsc.org The benzyl group also offers a point of chemical reactivity. wikipedia.org The development of functional materials from phenolic precursors is a broad and active field of research. smolecule.com For example, the precursor 4-cyclopropylbenzaldehyde (B1279468) can be used to synthesize a variety of fine chemicals and materials.

Electrochemical Properties and Potential Applications in Chemical Sensing and Energy Storage

The electrochemical behavior of phenolic compounds is well-studied, with the oxidation of the hydroxyl group being a key process. beilstein-journals.org This electrochemical activity makes them candidates for applications in chemical sensors and as electrode materials for energy storage devices. The oxidation potential of a phenol is sensitive to its electronic environment, and therefore, the substituents on the aromatic ring. The electron-donating cyclopropyl group in this compound is expected to lower its oxidation potential compared to unsubstituted phenol, making it more susceptible to electrochemical oxidation.

This sensitivity to the chemical environment could be exploited in the design of electrochemical sensors. For example, a polymer film derived from this compound could exhibit changes in its electrochemical response upon binding to specific analytes. In the context of energy storage, phenolic compounds can be used as precursors for carbon materials with high surface area and specific electrochemical properties, which are desirable for supercapacitors. capes.gov.br While direct electrochemical studies on this compound are scarce, research on related benzylphenols provides insight into their potential electrochemical behavior. oup.comoup.com

Table 3: Potential Electrochemical Applications of this compound

| Application | Potential Role | Underlying Principle |

| Chemical Sensing | Active material in an electrochemical sensor. | The oxidation potential is sensitive to the local chemical environment. |

| Energy Storage | Precursor for porous carbon electrode materials. | Carbonization of the organic structure can yield high-surface-area materials for supercapacitors. |

| Redox-active Polymers | Monomer for creating electroactive polymers. | The phenolic group can be reversibly oxidized and reduced. |

Integration into Responsive or Stimuli-Sensitive Material Systems

Stimuli-responsive or "smart" materials are designed to undergo a significant change in their properties in response to an external trigger, such as a change in temperature, pH, or light. nih.govmdpi.com Phenolic compounds can be incorporated into such systems in various ways. For example, the acidity of the phenolic hydroxyl group (pKa) means that its protonation state is dependent on the pH of the surrounding environment. This can be used to create pH-responsive materials where, for instance, a polymer containing this moiety swells or shrinks as the pH changes. mdpi.com

The incorporation of this compound into a polymer backbone could lead to materials that respond to multiple stimuli. For example, the hydrophobic nature of the cyclopropyl and benzyl groups could contribute to temperature-responsive behavior in aqueous solutions (lower critical solution temperature, LCST). Furthermore, the potential for photochemical reactions involving the cyclopropyl or aromatic rings could be harnessed to create light-responsive materials. researchgate.net The development of stimuli-responsive systems from phenolic and lignin-based materials is an active area of research, suggesting a promising future for novel compounds like this compound. rsc.orgmdpi.com

Advanced Methodologies for Analysis and Purity Assessment in Chemical Research

Development of High-Performance Chromatographic Methods (HPLC, GC, SFC)

The purity and quantification of 2-(4-Cyclopropylbenzyl)phenol in research and manufacturing settings are primarily determined using high-performance chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Supercritical Fluid Chromatography (SFC) also presents a potential, though less commonly documented, method for analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like phenols. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. Method development involves optimizing the mobile phase composition, column chemistry, and detector settings to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities. A scouting gradient running from a low to a high percentage of organic solvent (like acetonitrile (B52724) or methanol) in water is often a starting point to determine the optimal elution conditions. lcms.cz